molecular formula C99H148FN33O21S2 B6295694 BKT140 acetate, 98% CAS No. 2639893-42-6

BKT140 acetate, 98%

Cat. No. B6295694
CAS RN: 2639893-42-6
M. Wt: 2219.6 g/mol
InChI Key: CPYSQYBAGKBAHF-XERKIOQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BKT140 acetate, 98% (also known as BKT140-Ac) is a synthetic, non-steroidal drug that has been developed for scientific research purposes. It is a potent, selective agonist of the serotonin 5-HT2A receptor, and is widely used in laboratory experiments to study the effects of serotonin on various physiological and biochemical processes. BKT140-Ac has been found to have a wide range of applications, including in the study of neuropsychiatric disorders, such as depression and anxiety.

Scientific Research Applications

BKT140-Ac has been widely used in laboratory experiments to study the effects of serotonin on various physiological and biochemical processes. It has been used to study the effects of serotonin on the cardiovascular system, the respiratory system, the central nervous system, and the immune system. It has also been used to study the effects of serotonin on behavior, including in the study of depression and anxiety.

Mechanism of Action

BKT140-Ac is a potent, selective agonist of the serotonin 5-HT2A receptor. It binds to the 5-HT2A receptor, activating it and triggering a cascade of biochemical and physiological changes. These changes are responsible for the various effects of serotonin on the body, including its effects on behavior.
Biochemical and Physiological Effects
BKT140-Ac has been found to have a wide range of effects on the body, including on the cardiovascular system, the respiratory system, the central nervous system, and the immune system. It has been found to increase heart rate and blood pressure, to increase respiration rate, to increase alertness and arousal, to reduce inflammation, and to modulate the release of hormones.

Advantages and Limitations for Lab Experiments

BKT140-Ac is a highly potent and selective agonist of the 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on various physiological and biochemical processes. In addition, its one-step synthesis method is highly efficient, with a yield of up to 98%. However, it is important to note that BKT140-Ac is a synthetic drug, and as such it may not have the same effects as naturally occurring serotonin.

Future Directions

The use of BKT140-Ac in laboratory experiments has opened up a number of possibilities for further research. For example, further studies could be conducted to better understand the effects of serotonin on behavior, including in the study of depression and anxiety. Additionally, further studies could be conducted to explore the effects of BKT140-Ac on other physiological and biochemical processes, such as on the cardiovascular and immune systems. Finally, further studies could be conducted to explore the potential therapeutic applications of BKT140-Ac, such as in the treatment of neuropsychiatric disorders.

Synthesis Methods

BKT140-Ac is synthesized using a one-step method, where a benzyl-protected amino acid is reacted with a thioester to produce the desired product. The reaction is carried out in acidic conditions, with a catalytic amount of p-toluenesulfonic acid, and is followed by removal of the benzyl protecting group using hydrogenolysis. The reaction is highly efficient, with a yield of up to 98%.

properties

IUPAC Name

acetic acid;(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H144FN33O19S2.C2H4O2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54;1-2(3)4/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150);1H3,(H,3,4)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYSQYBAGKBAHF-XERKIOQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H148FN33O21S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2219.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BKT140 Acetate

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